2-Bromo-5-methylpyridine 1-oxide (CAS 19230-58-1) is an activated N-oxide heterocyclic building block. By incorporating both a C2-bromine atom and an N-oxide moiety, this compound overcomes the inherent electron deficiency of standard pyridine rings. The N-oxide functional group increases polarity and alters the electronic distribution, activating the C4 position for electrophilic aromatic substitution (EAS) and enhancing the susceptibility of the C2 position to nucleophilic attack. It serves as a procurement starting material for the synthesis of fused heterocycles such as pyrrolo[3,2-c]pyridines, metallopharmaceutical chelators, and complement Factor D inhibitors, offering a direct pathway to C4- and C2-functionalized pharmaceutical intermediates [1].
Attempting to substitute 2-bromo-5-methylpyridine 1-oxide with its non-oxidized parent, 2-bromo-5-methylpyridine, disrupts downstream synthetic viability. The non-oxidized pyridine ring is deactivated against electrophilic aromatic substitution, making direct C4-nitration synthetically unviable under standard conditions. The N-oxide is mandatory to direct incoming electrophiles strictly to the C4 position. Furthermore, substituting with 2-chloro-5-methylpyridine 1-oxide reduces the efficiency of downstream palladium-catalyzed cross-coupling reactions. The C-Cl bond possesses a higher activation energy for oxidative addition than the C-Br bond, leading to lower yields and requiring harsher conditions during late-stage diversification [1].
The N-oxide group alters the electron density of the pyridine ring, enabling direct and regioselective electrophilic attack. When subjected to fuming nitric acid and sulfuric acid at 60–90 °C, 2-bromo-5-methylpyridine 1-oxide undergoes nitration exclusively at the C4 position to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide. In contrast, the non-oxidized 2-bromo-5-methylpyridine is deactivated and resists nitration, typically yielding complex mixtures or requiring extreme conditions. Procurement of the N-oxide pre-installed allows chemists to bypass multi-step oxidation sequences [1].
| Evidence Dimension | C4-Nitration Feasibility |
| Target Compound Data | 2-Bromo-5-methylpyridine 1-oxide: Readily undergoes C4-nitration |
| Comparator Or Baseline | 2-Bromo-5-methylpyridine: Deactivated; direct nitration is synthetically unviable |
| Quantified Difference | Enables regioselective C4-functionalization vs. reaction failure |
| Conditions | Fuming HNO3 / H2SO4 at 60–90 °C |
Buyers synthesizing C4-substituted pyridines must procure the N-oxide to achieve viable yields in early-stage nitration steps.
In the synthesis of complex molecules such as 6-aryl-1H-pyrrolo[3,2-c]pyridines, the C2-halogen serves as the handle for late-stage diversification via Suzuki cross-coupling. 2-Bromo-5-methylpyridine 1-oxide retains its bromine atom through intermediate cyclization steps, providing a reactive C-Br bond for Pd-catalyzed coupling with arylboronic acids. Compared to 2-chloro-5-methylpyridine 1-oxide, the bromo-derivative exhibits a faster rate of oxidative addition, allowing for lower catalyst loadings and milder temperatures during target biaryl synthesis [1].
| Evidence Dimension | Cross-coupling reactivity (Oxidative addition rate) |
| Target Compound Data | 2-Bromo-5-methylpyridine 1-oxide: High reactivity; standard Pd-catalysis |
| Comparator Or Baseline | 2-Chloro-5-methylpyridine 1-oxide: Lower reactivity; requires specialized ligands or forcing conditions |
| Quantified Difference | Lower activation energy for C-Br vs C-Cl bond cleavage |
| Conditions | Pd-catalyzed Suzuki cross-coupling with arylboronic acids |
Procuring the bromo-derivative instead of the chloro-analog ensures broader substrate compatibility in late-stage library synthesis.
2-Bromo-5-methylpyridine 1-oxide is required for the synthesis of 5-methylpyridine-2-thiol N-oxide, a bidentate (O,S) chelator used in copper and ruthenium-based complexes. The compound undergoes nucleophilic aromatic substitution (SNAr) with sodium hydrogen sulfide (NaSH) in water at 20 °C, achieving an 85% yield. The non-oxidized 2-bromo-5-methylpyridine cannot form the required N-oxide-thiolate bidentate system, rendering it incapable of producing pyrithione-class metallopharmaceuticals[1].
| Evidence Dimension | Formation of bidentate (O,S) pyrithione chelators |
| Target Compound Data | 2-Bromo-5-methylpyridine 1-oxide: 85% yield of 5-methylpyridine-2-thiol N-oxide |
| Comparator Or Baseline | 2-Bromo-5-methylpyridine: 0% yield (structurally incapable) |
| Quantified Difference | 85% absolute difference in target chelator yield |
| Conditions | NaSH in water at 20 °C |
Researchers developing metal-based therapeutics must select the N-oxide to provide the essential oxygen donor atom for metal coordination.
Serves as the starting material for constructing 1H-pyrrolo[3,2-c]pyridine scaffolds. The N-oxide allows for C4-nitration, while the bromine atom enables downstream Suzuki cross-coupling to generate anticancer derivatives[1].
Acts as the precursor for synthesizing substituted pyrithione ligands (e.g., 5-methylpyridine-2-thiol N-oxide). These ligands are required to form bioactive copper(II) and ruthenium(II) complexes [2].
Utilized as a regioselectively activated building block in the pharmaceutical manufacturing of heterocyclic inhibitors targeting the alternative complement cascade pathway [3].